2-(3-Bromophenoxy)propanoic acid
Overview
Description
2-(3-Bromophenoxy)propanoic acid is an organic compound with the molecular formula C9H9BrO3. It is a derivative of propanoic acid, where a bromophenoxy group is attached to the second carbon of the propanoic acid chain. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenoxy)propanoic acid typically involves the reaction of 3-bromophenol with propanoic acid derivatives. One common method is the esterification of 3-bromophenol with propanoic acid, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification and hydrolysis steps.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include continuous flow reactors and the use of advanced catalysts to increase yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenoxy)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenoxy group can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted phenoxypropanoic acids.
Oxidation Reactions: Products include oxidized phenoxy derivatives.
Reduction Reactions: Products include alcohols or aldehydes derived from the carboxylic acid group.
Scientific Research Applications
2-(3-Bromophenoxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenoxy)propanoic acid involves its interaction with specific molecular targets. The bromine atom and phenoxy group can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-Bromopropionic acid: Similar in structure but lacks the phenoxy group.
2-(4-Bromophenoxy)propanoic acid: Similar but with the bromine atom in the para position.
2-(2-Bromophenoxy)propanoic acid: Similar but with the bromine atom in the ortho position.
Uniqueness: 2-(3-Bromophenoxy)propanoic acid is unique due to the specific positioning of the bromine atom and phenoxy group, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows for specific applications that may not be achievable with other similar compounds.
Properties
IUPAC Name |
2-(3-bromophenoxy)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTUTWGZPGJAQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345927 | |
Record name | 2-(3-Bromophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41183-67-9 | |
Record name | 2-(3-Bromophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-bromophenoxy)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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